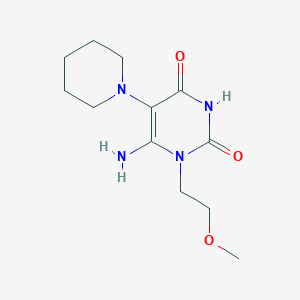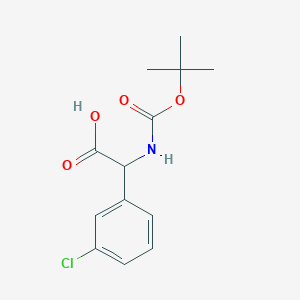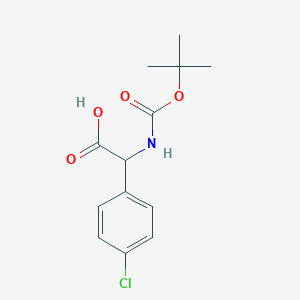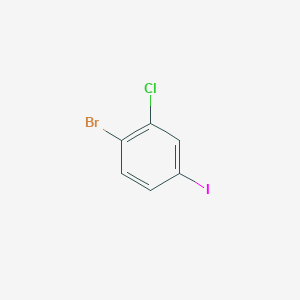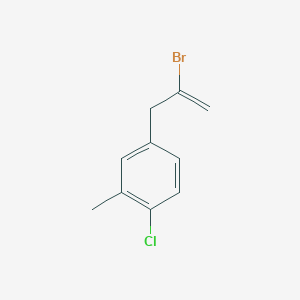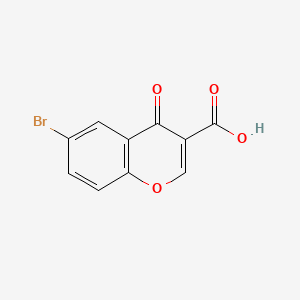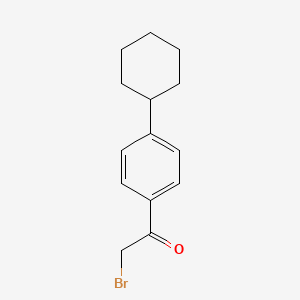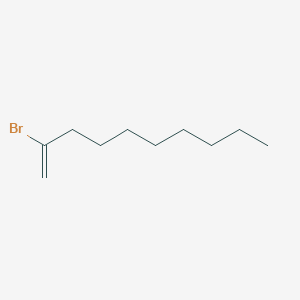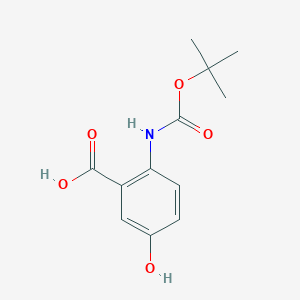
Acide n-Boc-5-hydroxyanthranilique
Vue d'ensemble
Description
n-Boc-5-hydroxyanthranilic acid: is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group is present at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly as a precursor in the preparation of more complex molecules .
Applications De Recherche Scientifique
n-Boc-5-hydroxyanthranilic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
n-Boc-5-hydroxyanthranilic acid is a biochemical used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research, it may be involved in a variety of pathways depending on the specific proteins being studied .
Result of Action
As a biochemical used in proteomics research, its effects would likely depend on the specific context of the research .
Analyse Biochimique
Biochemical Properties
n-Boc-5-hydroxyanthranilic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan through the kynurenine pathway. This compound interacts with several enzymes, including 3-hydroxyanthranilic acid dioxygenase, which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. The interaction between n-Boc-5-hydroxyanthranilic acid and these enzymes is crucial for maintaining cellular redox homeostasis and energy production .
Cellular Effects
n-Boc-5-hydroxyanthranilic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of the Nrf2/SKN-1 oxidative stress response pathway, which is essential for protecting cells from oxidative damage. Additionally, n-Boc-5-hydroxyanthranilic acid can affect the expression of genes involved in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of n-Boc-5-hydroxyanthranilic acid involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, n-Boc-5-hydroxyanthranilic acid can bind to 3-hydroxyanthranilic acid dioxygenase, inhibiting its activity and thereby affecting the kynurenine pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Boc-5-hydroxyanthranilic acid can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that n-Boc-5-hydroxyanthranilic acid can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammatory responses .
Dosage Effects in Animal Models
The effects of n-Boc-5-hydroxyanthranilic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular resistance to oxidative stress and improve overall health. At high doses, n-Boc-5-hydroxyanthranilic acid can have toxic effects, leading to cellular damage and adverse health outcomes .
Metabolic Pathways
n-Boc-5-hydroxyanthranilic acid is involved in the kynurenine pathway, where it interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase. This interaction affects the metabolic flux and levels of metabolites, including quinolinic acid and nicotinamide adenine dinucleotide. The modulation of these metabolic pathways by n-Boc-5-hydroxyanthranilic acid is crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, n-Boc-5-hydroxyanthranilic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The transport and distribution of n-Boc-5-hydroxyanthranilic acid are essential for its role in modulating cellular processes .
Subcellular Localization
n-Boc-5-hydroxyanthranilic acid is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria and endoplasmic reticulum. The subcellular localization of n-Boc-5-hydroxyanthranilic acid is critical for its activity and function in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-hydroxyanthranilic acid typically involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate in the presence of a base. Here is a detailed synthetic route:
Starting Material: 5-hydroxyanthranilic acid (100 g, 0.65 mol) is transferred into a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer.
Base Addition: A solution of saturated sodium carbonate (1.5 liters) is added to the reaction flask with stirring. After the evolution of carbon dioxide subsides, di-tert-butyl dicarbonate (156.8 g, 0.72 mol) in 1.5 liters of tetrahydrofuran (THF) is added to the reaction vessel.
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. After this period, 1.0 liter of ethyl ether is added, and the mixture is transferred to a separatory funnel.
Extraction: The aqueous layer is extracted with an additional 1.0 liter of ethyl ether and brought to pH 3.0 with 2 M phosphoric acid. The product is extracted from the aqueous solution with ethyl acetate (3 x 1.0 liters).
Industrial Production Methods: Industrial production methods for n-Boc-5-hydroxyanthranilic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and purification steps, are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: n-Boc-5-hydroxyanthranilic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 5-hydroxyanthranilic acid.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Hydrolysis: Typically performed using trifluoroacetic acid or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Hydrolysis: 5-hydroxyanthranilic acid.
Oxidation: Quinone derivatives.
Substitution: Ethers or esters of 5-hydroxyanthranilic acid.
Comparaison Avec Des Composés Similaires
5-hydroxyanthranilic acid: Lacks the Boc protecting group, making it more reactive.
n-Boc-anthranilic acid: Similar structure but without the hydroxyl group at the fifth position.
n-Boc-3-hydroxyanthranilic acid: Hydroxyl group at the third position instead of the fifth.
Uniqueness: n-Boc-5-hydroxyanthranilic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group at the fifth position. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABQTATLDLRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373777 | |
| Record name | n-boc-5-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244765-00-2 | |
| Record name | n-boc-5-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244765-00-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


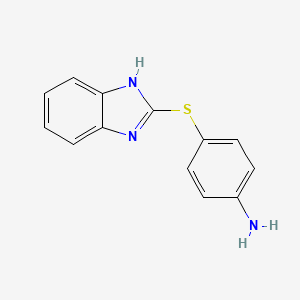
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
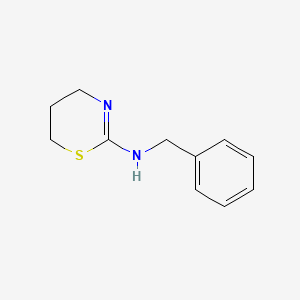
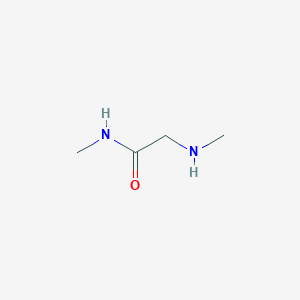
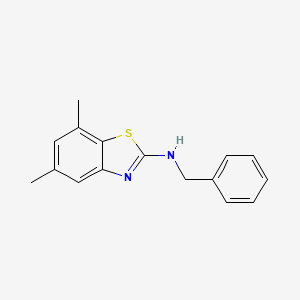
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
